2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide
Overview
Description
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
Hydroxyvarenicline N-Oxide is likely to affect multiple biochemical pathways due to its complex structure and potential interactions with various targets. The exact pathways and their downstream effects are currently unknown and are a subject of ongoing research .
Pharmacokinetics
It has been shown to be metabolized by CYP450 enzymes
Result of Action
Given its complex structure and potential interactions with various targets, it is likely to have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with 2-oxoglutarate-dependent oxygenases, which are involved in various biochemical transformations such as hydroxylation, desaturation, and ring formation . These interactions are crucial for the compound’s role in metabolic processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oxidative DNA damage caused by 8-oxo-7,8-dihydro-2’-deoxyguanosine can lead to genome instability, which is associated with cancer and neurological diseases . This compound’s ability to regulate gene transcription and sense cellular oxidative stress highlights its importance in cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with 2-oxoglutarate-dependent oxygenases involves binding to the active site metal and coordinating with the enzyme’s core structure . These interactions are essential for the compound’s biochemical activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the oxidation product of a related compound, N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide, was studied for its stability and interaction with biomolecules . These findings suggest that the temporal effects of this compound are crucial for understanding its biochemical properties.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that varying dosages can lead to different threshold effects, as well as toxic or adverse effects at high doses. For instance, the effects of 6-OXO, a related compound, were studied in resistance-trained males, showing significant increases in free testosterone and dihydrotestosterone levels with different dosages . These findings highlight the importance of dosage in determining the compound’s effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, 2-oxocarboxylic acids, including 2-oxoglutarate, are involved in the tricarboxylic acid cycle and other metabolic pathways . These interactions are essential for the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. For instance, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime was studied for its transport and distribution properties . These findings provide insights into the compound’s cellular dynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. For example, the subcellular localization of Zea mays lipoxygenases and oxo-phytodienoate reductase 2 was studied to understand their activity and function . These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties.
Properties
IUPAC Name |
8-oxido-5,14-diaza-8-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13-6-16(18)12-3-10-8-1-7(4-14-5-8)9(10)2-11(12)15-13/h2-3,6-8,14H,1,4-5H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLRIWUHJXGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C=[N+]4[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.